2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
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Overview
Description
2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a compound belonging to the family of quinone imines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit insecticidal and fungicidal activities , suggesting that their targets may be specific enzymes or proteins in insects and fungi.
Mode of Action
It’s known that similar compounds interact with their targets, leading to disruption of essential biological processes, which could result in the death of insects or inhibition of fungal growth .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may interfere with the normal functioning of certain biochemical pathways in insects and fungi, leading to their death or growth inhibition .
Result of Action
The compound has been found to exhibit high fungicidal activity . Similar compounds cause a high percentage of insects to die and inhibit the growth and development of certain fungi . This suggests that the molecular and cellular effects of the compound’s action result in the death of insects and inhibition of fungal growth.
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of corresponding quinone imines. The reaction conditions often include the use of solvents like CDCl3 and eluent mixtures such as benzene and hexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Halogenation and hydrohalogenation are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used as an insecticide, fungicide, and herbicide due to its high biological activity .
Comparison with Similar Compounds
Similar compounds include other quinone imines and their derivatives, such as:
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
- 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide
These compounds share similar biological activities but differ in their specific chemical structures and the number of halogen atoms, which can influence their efficacy and applications .
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O5S/c13-11-6-3-9(15(17)18)7-12(11)21(19,20)14-8-1-4-10(16)5-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXCXUDNZPAWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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